

Application Notes: Live-Cell Imaging Using DiSulfo-Cy5 Alkyne TEA

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

Cat. No.: B15598582

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Introduction

Live-cell imaging is a powerful technique for observing cellular processes in real-time, providing critical insights into the dynamic nature of biological systems. The use of bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to label and visualize specific biomolecules within living cells with minimal perturbation.[1][2][3] **DiSulfo-Cy5 alkyne TEA** is a water-soluble, far-red fluorescent probe ideally suited for these applications. Its alkyne group allows for covalent attachment to azide-modified biomolecules, while its spectral properties are well-suited for imaging with common laser lines, minimizing phototoxicity and autofluorescence.[4] This document provides a detailed protocol for utilizing **DiSulfo-Cy5 alkyne TEA** for live-cell imaging.

Principle of the Method

The experimental approach involves a two-step labeling process. First, cells are metabolically labeled with an azide-modified precursor, which is incorporated into a specific class of biomolecules (e.g., proteins, glycans, or lipids) by the cell's own machinery.[3] Following this metabolic incorporation, the cells are treated with **DiSulfo-Cy5 alkyne TEA**. A copper(I)-

catalyzed click reaction then occurs between the azide group on the biomolecule and the alkyne group on the fluorescent dye, resulting in a stable, covalent triazole linkage.[5][6] The now fluorescently labeled biomolecules can be visualized using fluorescence microscopy.

Experimental Protocols

1. Metabolic Labeling of Target Biomolecules

This initial step involves introducing an azide-functionalized metabolic precursor to the cells. The choice of precursor will depend on the biological process being studied.

- **Cell Culture:** Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to the desired confluency.
- **Metabolic Labeling:** Replace the normal growth medium with a medium containing the azide-modified precursor. The concentration and incubation time will need to be optimized for the specific cell type and precursor used.[7]

Parameter	General Recommendation	Notes
Cell Seeding Density	1 x 10 ⁵ cells/mL	Adjust for optimal confluency at the time of imaging.[2]
Azide Precursor Concentration	25-100 µM	Higher concentrations may be toxic.
Incubation Time	4-48 hours	Dependent on the turnover rate of the target biomolecule. [2][8]

2. Live-Cell Click Chemistry Labeling with **DiSulfo-Cy5 Alkyne TEA**

This protocol outlines the copper-catalyzed click reaction to attach the fluorescent dye to the azide-modified biomolecules in living cells.

Materials:

- **DiSulfo-Cy5 alkyne TEA**

- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Live-cell imaging buffer (e.g., HBSS)[9]

Protocol:

- Prepare Stock Solutions:
 - **DiSulfo-Cy5 alkyne TEA**: 10 mM in DMSO.
 - CuSO_4 : 50 mM in water.
 - THPTA: 50 mM in water.
 - Sodium Ascorbate: 500 mM in water (prepare fresh).
- Wash Cells: Gently wash the metabolically labeled cells twice with pre-warmed live-cell imaging buffer to remove any unincorporated azide precursor.
- Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The final concentrations may require optimization.

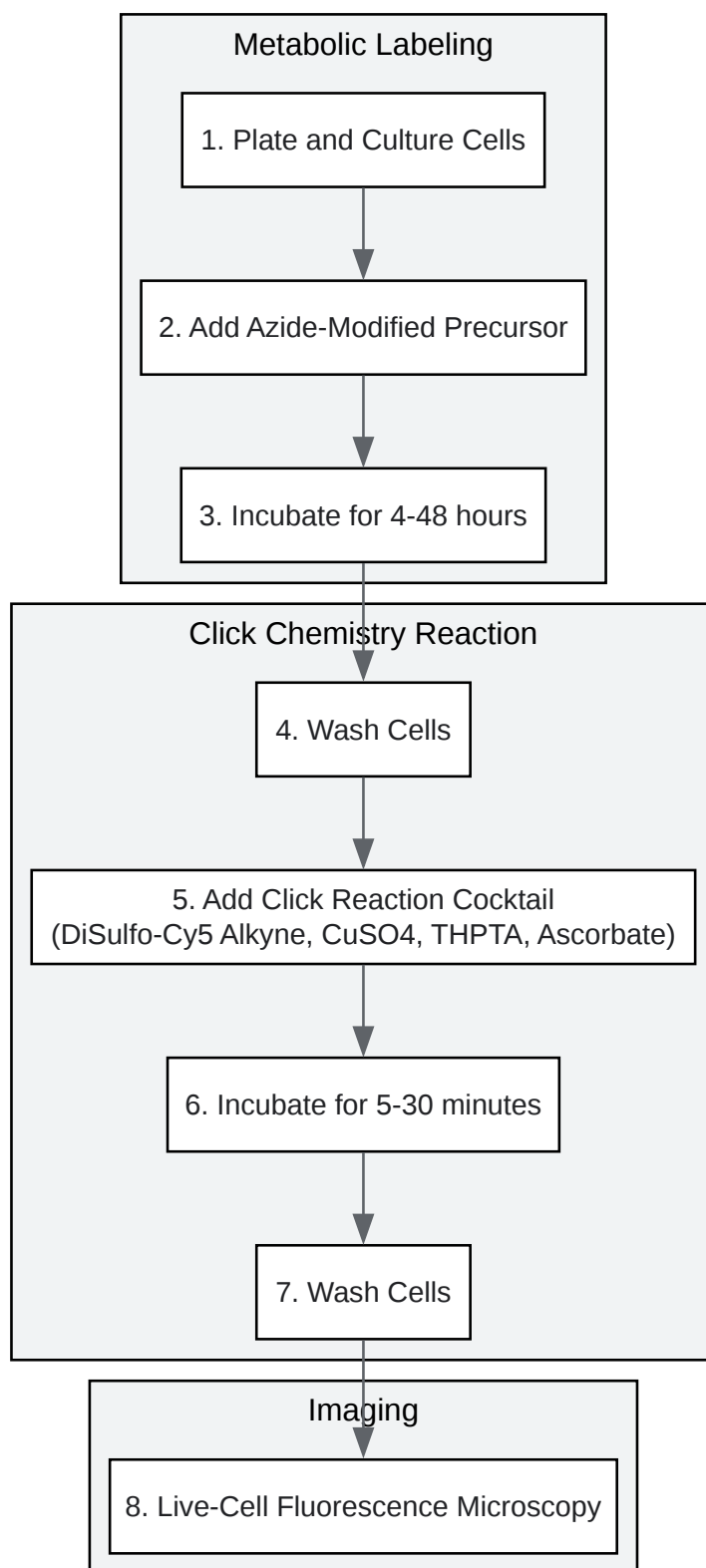
Reagent	Stock Concentration	Final Concentration	Volume for 1 mL
DiSulfo-Cy5 alkyne TEA	10 mM	5-25 μM	0.5-2.5 μL
CuSO_4	50 mM	100 μM	2 μL
THPTA	50 mM	500 μM	10 μL
Sodium Ascorbate	500 mM	2.5 mM	5 μL
Imaging Buffer	-	-	to 1 mL

- Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 5-30 minutes at 37°C, protected from light.
- Wash and Image: Gently wash the cells three times with pre-warmed live-cell imaging buffer. The cells are now ready for imaging.

3. Live-Cell Imaging

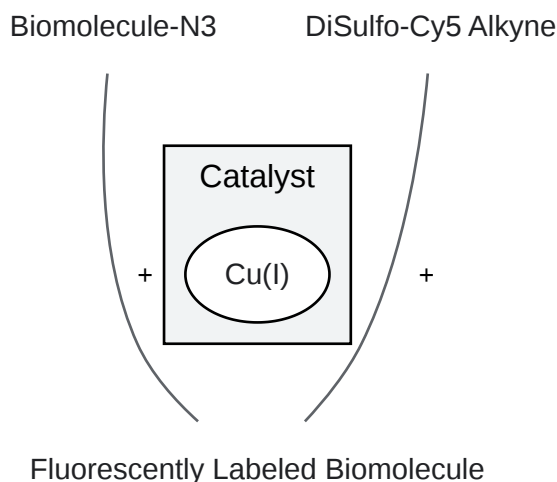
- Microscopy: Use a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~646/662 nm).[10]
- Imaging Conditions: To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[9] For time-lapse imaging, consider using an onstage incubator to maintain optimal cell health.[9]

Visualizations



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Caption: Experimental workflow for live-cell imaging.



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